methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a methyl carbamate group and at position 4 with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl moiety.
Properties
IUPAC Name |
methyl N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-16(21)18-15-17-13(10-23-15)8-14(20)19-7-6-11-4-2-3-5-12(11)9-19/h2-5,10H,6-9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRYUCFFGNYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The starting material, 3,4-dihydroisoquinoline, is reacted with an appropriate aldehyde under acidic conditions to form the isoquinoline derivative.
Thiazole Ring Formation: The isoquinoline derivative is then subjected to a cyclization reaction with a thioamide to form the thiazole ring.
Carbamate Formation: The final step involves the reaction of the thiazole derivative with methyl chloroformate under basic conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and thiazole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Carbamate vs. Acetamide
The target compound’s carbamate group distinguishes it from acetamide-linked analogs such as N-(5-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4k–4p in ). Key differences include:
- Stability : Carbamates are generally more hydrolytically stable than esters but less stable than amides, impacting metabolic pathways.
Table 1: Physicochemical Properties of Acetamide vs. Carbamate Derivatives
| Compound Type | Example (ID) | Melting Point (°C) | HPLC Purity (%) | Yield (%) |
|---|---|---|---|---|
| Acetamide (Benzothiazole) | 4k () | 240.6–260.1 | 90.8–94.8 | 71.8–86.4 |
| Carbamate (Thiazole) | Compound | 117–118 | Not Reported | Not Given |
The lower melting point of the carbamate derivative () suggests weaker intermolecular forces compared to acetamide analogs, likely due to reduced hydrogen bonding .
Substituent Effects on Thiazole/Benzothiazole Rings
Substituents on the thiazole ring significantly influence physicochemical and biological properties:
- Electron-Withdrawing Groups (EWGs) : Nitro (4n) and halogens (4o, 4p) in acetamide derivatives increase melting points (255–260°C) due to enhanced dipole interactions .
- Electron-Donating Groups (EDGs) : Methoxy groups (4k, 4l) lower melting points (240–245°C), possibly due to steric hindrance .
The target compound’s 4-substituted thiazole lacks aromatic benzothiazole fusion (as in 4k–4p), which may reduce planarity and π-π stacking interactions, affecting binding to biological targets.
Core Heterocycle Modifications
- Dihydroisoquinoline vs. Benzothiazepine: describes a carbamate-containing benzothiazepine-thiazole hybrid. The dihydroisoquinoline core in the target compound may offer distinct binding modes compared to benzothiazepines, which are known for calcium channel modulation .
- Quinazolinone Derivatives: highlights methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. While structurally distinct, the shared use of heterocycles underscores the role of ring systems in bioactive compound design .
Biological Activity
Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a thiazole ring and a dihydroisoquinoline moiety, both of which are known to exhibit various biological activities.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the thiazole ring suggests potential antioxidant properties, which can protect cells from oxidative stress.
Antitumor Effects
Research indicates that compounds containing the 3,4-dihydroisoquinoline structure often exhibit antitumor properties. Studies have shown that similar derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance:
- Case Study : A study on isoquinoline derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar activity.
Neuroprotective Potential
The dihydroisoquinoline component is associated with neuroprotective effects. Preliminary findings suggest that compounds with this structure can protect neuronal cells from degeneration:
- Clinical Implications : The potential application in neurodegenerative diseases such as Parkinson's disease has been explored, where compounds like this compound may mitigate symptoms or slow disease progression.
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
